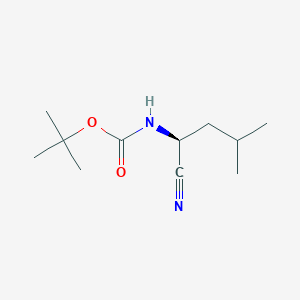

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate

描述

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate typically involves the reaction of (S)-1-cyano-3-methylbutylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

化学反应分析

Types of Reactions

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield (S)-1-cyano-3-methylbutylamine and tert-butanol.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Reduction: Lithium aluminum hydride, anhydrous ether as solvent.

Substitution: Alkyl or aryl halides, polar aprotic solvents like dimethylformamide.

Major Products Formed

Hydrolysis: (S)-1-cyano-3-methylbutylamine and tert-butanol.

Reduction: (S)-tert-Butyl (1-amino-3-methylbutyl)carbamate.

Substitution: Various substituted carbamates depending on the substituent used.

科学研究应用

Chemistry

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitution and hydrolysis—makes it a valuable building block in organic synthesis. The presence of the tert-butyl group enhances its stability and reduces susceptibility to hydrolysis compared to similar compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active compounds. It is particularly relevant in enzyme inhibition studies, where it can interact with specific molecular targets, such as enzymes or receptors. The cyano group acts as an electrophile, facilitating reactions with nucleophilic sites on enzymes, which may lead to inhibition of enzyme activity .

Medicine

The compound has been investigated for its potential use in the development of new pharmaceuticals , especially as enzyme inhibitors. For instance, it has shown promise in targeting cysteine proteases, which are validated targets for therapeutic intervention in diseases such as Chagas disease . Additionally, its derivatives are being explored for their efficacy against various cancers, including acute myelogenous leukemia and melanoma .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical processes where precise control over reaction conditions is essential.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit cysteine proteases effectively. In a study involving cruzipain, a cysteine protease linked to Chagas disease, this compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent against parasitic infections .

Case Study 2: Cancer Treatment

A patent application detailed the use of compounds structurally related to this compound in treating various cancers. The compounds showed promise in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells . This underscores the compound's relevance in medicinal chemistry and cancer therapeutics.

作用机制

The mechanism of action of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The carbamate group can also form covalent bonds with active site residues, further enhancing its inhibitory effects.

相似化合物的比较

Similar Compounds

- (S)-Benzyl (1-cyano-3-methylbutyl)carbamate

- (S)-Methyl (1-cyano-3-methylbutyl)carbamate

- (S)-Ethyl (1-cyano-3-methylbutyl)carbamate

Uniqueness

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts. Additionally, the tert-butyl group can influence the compound’s interaction with molecular targets, potentially leading to different biological activities.

生物活性

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is a carbamate compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of approximately 250.3 g/mol. Its structure includes a tert-butyl group, a cyano group, and an amino group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for diverse interactions within biological systems, making it a subject of interest for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 250.3 g/mol |

| Functional Groups | Tert-butyl, Cyano, Amino |

| Classification | Carbamate |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can engage in various reactions typical of amines, such as acylation or alkylation. The carbamate moiety may undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and carbon dioxide, which could modulate its biological effects.

Interaction Studies

Research has shown that compounds similar to this compound exhibit significant binding affinity towards various enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantitatively assess these interactions, providing insights into the compound's mechanism of action and potential therapeutic uses.

Trypanocidal Activity

Research involving dipeptidyl nitriles has highlighted their effectiveness as trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds have shown low micromolar inhibitory concentrations against cysteine proteases involved in the parasite's lifecycle . Given the structural characteristics of this compound, it may also possess similar activity.

Case Studies

- Cysteine Protease Inhibition : A study focused on dipeptidyl nitriles found that compounds with structural similarities to this compound effectively inhibited cysteine proteases at low concentrations. This suggests that further investigation into this compound could reveal valuable therapeutic properties against parasitic infections .

- Antimicrobial Screening : Compounds with carbamate moieties have been screened for antimicrobial activities, showing promise against various bacterial strains. The unique combination of functional groups in this compound may enhance its efficacy in similar assays .

属性

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-3-methylbutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTELWEIFTFYNJS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571694 | |

| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115654-59-6 | |

| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。